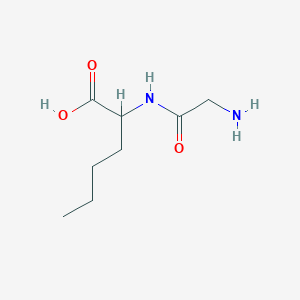
Kobaltselenid
Übersicht
Beschreibung
Cobalt selenide is a useful research compound. Its molecular formula is CoSe and its molecular weight is 137.9 g/mol. The purity is usually 95%.
The exact mass of the compound Cobalt selenide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cobalt selenide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cobalt selenide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hochleistungs-Hybrid-Superkondensatoren
Kobaltselenid wird bei der Synthese von Hochleistungs-Hybrid-Superkondensatoren verwendet . Eine Reihe von litchi-artigen Ni-Co-Selenid-Partikeln wurde durch ein einfaches solvothermales Verfahren synthetisiert, und die Ni-Co-Zusammensetzungen wurden sorgfältig optimiert, um die Ladungsspeicherleistung, die Ladungsspeicherkinetik und die Leitfähigkeit für batterieähnliche Superkondensatoren einzustellen .
Natrium-Ionen-Batterien
This compound wird aufgrund seiner hohen theoretischen Kapazität als ein potenzielles Anodenmaterial für Natrium-Ionen-Batterien (SIBs) betrachtet . Das Anodenmaterial CoSe2 weist jedoch während des Lade- und Entladeprozesses eine schwerwiegende Volumenexpansion und schlechte Lade- und Entladeleistung auf, was seine praktische Anwendung in Batterien behindert .
Katalysatoren für die Wasserelektrolyse
Ag + -dotierte Kobalt(II)-selenid-Nanopartikel können als Katalysatoren für die Wasserelektrolyse verwendet werden .
Elektroden in Farbstoff-sensibilisierten Solarzellen
Kobalt(II)-selenid-Materialien, die mit Zinnselenid vermischt sind, können als Elektroden in Farbstoff-sensibilisierten Solarzellen verwendet werden .
Hochleistungs-Natrium-Ionen-Batterien
Ein Nickel-Kobalt-Selenide@Selen (NiCoSe 2 @Se) Nanoverbundwerkstoff wurde in einer flüssigen Phase hergestellt, um in Hochleistungs-Natrium-Ionen-Batterien eingesetzt zu werden . Die Batterie mit einer NiCoSe 2 @Se-Anode weist eine reversible Kapazität von 394,7 mA h g −1 bei 25 A g −1 auf, zusammen mit einer ausgezeichneten Zyklusstabilität über 1600 Zyklen bei 20 A g −1 .
Anodenmaterialien für Na-Ionen-Batterien
Hohlräume aus Kobaltoxid-Mikrokugeln, die durch einstufige Sprühpyrolyse hergestellt wurden, werden durch einen einfachen Selenierungsvorgang unter Verwendung von Wasserstoffselenidgas in Hohlräume aus this compound-Mikrokugeln umgewandelt . Diese werden erstmals als Anodenmaterialien für Na-Ionen-Batterien untersucht <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.
Wirkmechanismus
Target of Action
Cobalt selenide primarily targets the electrochemical reactions in energy storage systems . It plays a significant role in enhancing the reaction kinetics of supercapacitors and lithium-sulfur batteries .
Mode of Action
Cobalt selenide interacts with its targets by presenting a typical Faraday charge storage mechanism . A common defect type, vacancy defects, can eliminate the limitations of intrinsic chemical and structural characteristics, thereby improving the reaction kinetics of the electrode .
Biochemical Pathways
Cobalt selenide affects the electrochemical pathways in energy storage systems. The adjustment of vacancy concentrations in the material can regulate the adsorption site and ion valence state, enhancing the adsorption capacity and redox activity of ions . This also leads to significant improvement of vacancy modification on the surface reaction kinetics of electrode materials .
Result of Action
The result of cobalt selenide’s action is an enhancement of the performance of energy storage systems. For instance, a nickel cobalt selenide electrode with optimal vacancy concentrations has the highest specific capacity of 310.8 mA h g −1 at 1 A g −1 . Moreover, cobalt selenide materials mixed with tin selenide can be used as electrodes in dye-sensitized solar cells .
Action Environment
The action, efficacy, and stability of cobalt selenide can be influenced by environmental factors. For example, the synthesis environment can affect the structure and performance of cobalt selenide . Additionally, the pH of the solution during the electrodeposition reaction of cobalt(II) acetate and sodium selenite can affect the ratio of cobalt and selenium in the compound .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Cobalt Selenide has been found to interact with various biomolecules in the context of energy conversion processes. For instance, it has been used as a cocatalyst to decorate visible light photocatalysts, establishing intense surface contact with substrates for the photocatalytic water oxidation reaction . Specific interactions with enzymes or proteins have not been extensively reported in the literature.
Cellular Effects
Most of the research has focused on its physical properties and applications in energy storage and conversion
Molecular Mechanism
The molecular mechanism of action of Cobalt Selenide is primarily understood in the context of its role as a catalyst in energy conversion processes. It has been shown to improve the photocatalytic water oxidation activity due to its lower anionic electronegativity, which leads to dense adhesion and enables fast interfacial charge transfer for the water oxidation reaction
Temporal Effects in Laboratory Settings
Cobalt Selenide has been synthesized via various methods, including hydrothermal and selenization processes . Its stability and degradation over time in laboratory settings have been studied in the context of these synthesis methods and its applications in energy storage and conversion . Long-term effects on cellular function observed in in vitro or in vivo studies have not been reported.
Metabolic Pathways
Eigenschaften
IUPAC Name |
selanylidenecobalt | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYIMIJFGKEJDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Co]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoSe | |
| Record name | cobalt(II) selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cobalt(II)_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061652 | |
| Record name | Cobalt(II) selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307-99-9 | |
| Record name | Cobalt selenide (CoSe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1307-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobalt selenide (CoSe) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001307999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt selenide (CoSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt(II) selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and structure of cobalt selenide?
A1: Cobalt selenide doesn't have a single, fixed molecular formula. Its composition varies depending on the synthesis conditions, leading to different stoichiometries, including CoSe, CoSe2, Co9Se8, and Co3Se4. [, , , , ] Structurally, cobalt selenide can exist in various crystalline phases, with orthorhombic and cubic forms being commonly reported. [, , , ]
Q2: What spectroscopic techniques are used to characterize cobalt selenide?
A2: Researchers utilize a variety of spectroscopic methods to characterize cobalt selenide. These include X-ray diffraction (XRD) to determine crystal structure and phase purity, scanning electron microscopy (SEM) for morphological analysis, energy-dispersive X-ray spectroscopy (EDX) for elemental composition, X-ray photoelectron spectroscopy (XPS) to probe the chemical states and surface composition, and UV-visible spectroscopy to assess optical properties like band gap. [, , , , , , , , ]
Q3: How does the synthesis method impact the properties of cobalt selenide?
A3: The chosen synthesis route significantly influences cobalt selenide's properties. For instance, electrodeposition can yield Se-rich CoSe thin films with a hexagonal structure, [] while hydrothermal methods can produce various morphologies like nanowires, nanosheets, and hierarchical structures. [, , , ] The synthesis temperature also plays a crucial role, impacting crystallite size and morphology. [, ]
Q4: What are the stability concerns associated with cobalt selenide?
A4: One concern is the potential oxidation of cobalt selenide surfaces, as observed through XPS analysis, which can lead to the formation of selenium dioxide. [] This oxidation can affect the material's long-term performance in applications like electrocatalysis.
Q5: What are the notable catalytic applications of cobalt selenide?
A5: Cobalt selenide demonstrates promising electrocatalytic activity in various reactions. It has been explored as a catalyst for the oxygen evolution reaction (OER), hydrogen evolution reaction (HER), and oxygen reduction reaction (ORR). [, , , , , ] Additionally, it exhibits peroxidase-like activity, enabling applications in biosensing, such as uric acid detection. []
Q6: How does the incorporation of a nickel buffer layer enhance the catalytic performance of cobalt selenide in water splitting?
A6: The nickel buffer layer, introduced between copper foam and cobalt selenide (Cuf@Ni-CoSe2), facilitates electron transfer from the substrate to the active material surface without compromising conductivity. [] This enhanced electron flow boosts the efficiency and activity of the cobalt selenide catalyst in both the oxygen and hydrogen evolution reactions. []
Q7: How does doping affect the catalytic activity of cobalt selenide?
A7: Doping cobalt selenide with other elements can significantly alter its catalytic properties. For example, copper doping, coupled with selenium vacancies, can enhance the electron transfer within the material and modulate the electronic structure of active sites, leading to improved selectivity and activity for nitrate reduction to ammonia. []
Q8: Have there been any computational studies on cobalt selenide's catalytic activity?
A8: Yes, density functional theory (DFT) calculations have been employed to investigate the electrocatalytic mechanism of cobalt selenide. [, , ] These studies help elucidate the reaction pathways, identify active sites, and predict the overpotentials required for various electrochemical reactions.
Q9: How does the morphology of cobalt selenide influence its performance in sodium-ion batteries?
A9: The morphology of cobalt selenide significantly affects its performance as an anode material in sodium-ion batteries. [, , ] For example, hollow cobalt selenide microspheres exhibit better rate performance than their cobalt oxide counterparts due to improved ion diffusion. [] Similarly, yolk–shell structured cobalt selenide-carbon composites with tailored shell thicknesses demonstrate superior sodium storage properties owing to their large surface area and short ion diffusion distances. []
Q10: What strategies are employed to improve the stability of cobalt selenide-based materials?
A10: Researchers employ various strategies to enhance cobalt selenide stability. One approach involves coating the material with a carbon shell, which not only improves conductivity but also protects the active material from degradation. [] Another strategy is to design hierarchical structures or incorporate cobalt selenide into a conductive matrix, which can buffer volume changes during cycling and enhance structural integrity. [, ]
Q11: Are there any alternative materials being explored for applications where cobalt selenide shows promise?
A11: Yes, researchers are continuously investigating alternative materials for applications like electrocatalysis and energy storage. These include other transition metal chalcogenides (e.g., sulfides, tellurides), phosphides, and carbides, many of which offer unique advantages and challenges compared to cobalt selenide. [, , ]
Q12: What are some crucial tools and resources for cobalt selenide research?
A12: Essential tools include electrochemical workstations for evaluating catalytic activity, battery testing systems for assessing energy storage capabilities, and advanced characterization techniques like XRD, SEM, TEM, XPS, and XAS. Access to synchrotron facilities is beneficial for in-depth structural and electronic characterization.
Q13: How does cobalt selenide research benefit from cross-disciplinary collaboration?
A13: Cobalt selenide research thrives on collaboration between material scientists, chemists, physicists, and engineers. Such interdisciplinary efforts facilitate the development of novel synthesis routes, advanced characterization techniques, and innovative applications for this versatile material. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



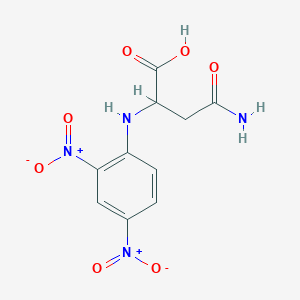
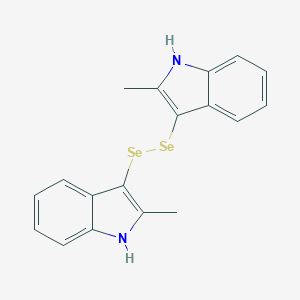
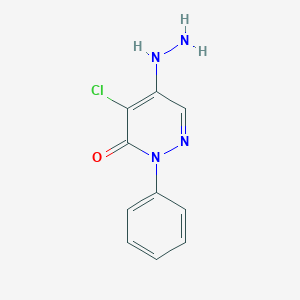

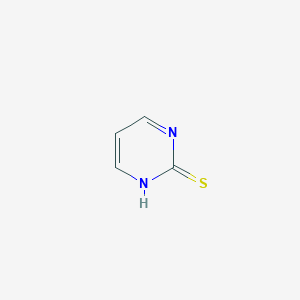

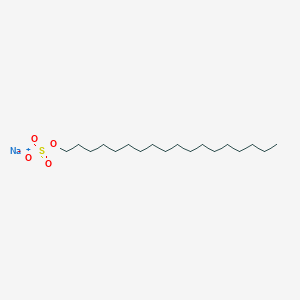

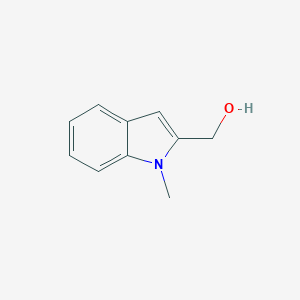

![[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate](/img/structure/B73447.png)
